molecular formula C12H11ClFNO2S B10798579 1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonyl chloride

1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonyl chloride

Cat. No.: B10798579
M. Wt: 287.74 g/mol
InChI Key: MZWDVJVLEJEILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of OSM-E-9 involves several steps, including the use of specific reagents and conditions to achieve the desired product. The synthetic route typically involves the formation of a protein with ankyrin repeats and multiple predicted transmembrane domains

Chemical Reactions Analysis

OSM-E-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-E-9 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

OSM-E-9 has a wide range of scientific research applications. In chemistry, it is used to study sensory transduction pathways and the role of specific proteins in these processes. In biology, OSM-E-9 is important for understanding the mechanisms of olfaction, mechanosensation, and osmosensation in Caenorhabditis elegans Additionally, OSM-E-9 is used in industry for the development of new sensory transduction technologies .

Mechanism of Action

The mechanism of action of OSM-E-9 involves its interaction with specific molecular targets and pathways. OSM-E-9 encodes a protein with ankyrin repeats and multiple predicted transmembrane domains, which are essential for its function in sensory transduction . The protein interacts with G-protein-coupled receptors and other signaling molecules to mediate sensory responses. The pathways involved include cyclic nucleotide-gated channels and other sensory transduction pathways .

Properties

Molecular Formula

C12H11ClFNO2S

Molecular Weight

287.74 g/mol

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-sulfonyl chloride

InChI

InChI=1S/C12H11ClFNO2S/c1-8-7-12(18(13,16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3

InChI Key

MZWDVJVLEJEILM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)S(=O)(=O)Cl

Origin of Product

United States

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